4-Methyl-5-hydroxyethylthiazole phosphate
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Overview
Description
4-Methyl-5-Hydroxyethylthiazole Phosphate is an organic compound belonging to the class of 4,5-disubstituted thiazoles. It is a key intermediate in the biosynthesis of thiamine (vitamin B1) and plays a crucial role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-Hydroxyethylthiazole Phosphate can be synthesized through the phosphorylation of 4-Methyl-5-Hydroxyethylthiazole. This reaction typically involves the use of a phosphate donor such as adenosine triphosphate (ATP) or deoxyadenosine triphosphate (dATP) in the presence of a kinase enzyme . The reaction is catalyzed by 4-Methyl-5-Hydroxyethylthiazole kinase, which is activated by divalent cations like cobalt (Co²⁺) or magnesium (Mg²⁺) .
Industrial Production Methods
Industrial production of this compound involves the fermentation of microorganisms such as Escherichia coli, which are genetically engineered to overexpress the thiamine biosynthesis pathway . The compound is then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-Hydroxyethylthiazole Phosphate undergoes several types of chemical reactions, including:
Phosphorylation: The compound is phosphorylated by thiamine-phosphate synthase to form thiamine monophosphate.
Condensation: It condenses with 2-methyl-4-amino-5-hydroxymethyl pyrimidine pyrophosphate to form thiamine monophosphate.
Common Reagents and Conditions
Phosphate Donors: ATP, dATP
Enzymes: 4-Methyl-5-Hydroxyethylthiazole kinase, thiamine-phosphate synthase
Cations: Co²⁺, Mg²⁺
Major Products Formed
Scientific Research Applications
4-Methyl-5-Hydroxyethylthiazole Phosphate has several scientific research applications:
Mechanism of Action
4-Methyl-5-Hydroxyethylthiazole Phosphate exerts its effects by participating in the biosynthesis of thiamine. It is phosphorylated by thiamine-phosphate synthase to form thiamine monophosphate, which is then converted to thiamine diphosphate (the active form of thiamine) through further phosphorylation . Thiamine diphosphate acts as a cofactor for several key enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-phosphoethyl)-thiazole: Another thiazole derivative with similar biochemical properties.
4-Methyl-5-(beta-hydroxyethyl)thiazole: A precursor in the biosynthesis of 4-Methyl-5-Hydroxyethylthiazole Phosphate.
Uniqueness
This compound is unique due to its specific role in the thiamine biosynthesis pathway and its ability to interact with thiamine-phosphate synthase . Its phosphorylation and condensation reactions are critical for the formation of thiamine monophosphate, distinguishing it from other thiazole derivatives .
Properties
Molecular Formula |
C6H10NO4PS |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H10NO4PS/c1-5-6(13-4-7-5)2-3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
InChI Key |
OCYMERZCMYJQQO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=N1)CCOP(=O)(O)O |
Canonical SMILES |
CC1=C(SC=N1)CCOP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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